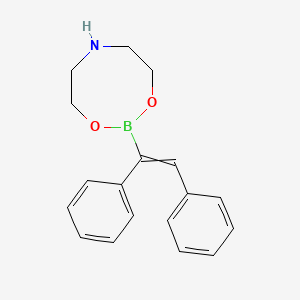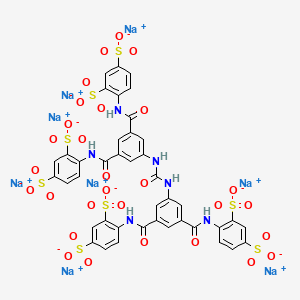
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane is a complex organic compound that features a unique structure combining a boron atom with an ethylene bridge and two phenyl groups
Vorbereitungsmethoden
The synthesis of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of benzyl chloride with sodium metal to form 1,2-diphenylethane . This intermediate can then be further reacted with appropriate reagents to introduce the boron and dioxazaborocane moieties. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can yield simpler boron-containing compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s boron moiety makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron atom. The boron can form stable complexes with various biomolecules, influencing biological pathways. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane include:
Clomifene: A selective estrogen receptor modulator with a similar diphenylethenyl structure.
Enclomiphene: Another compound with a diphenylethenyl moiety, used in the treatment of male hypogonadism.
Stilbene: A simpler compound with a diphenylethenyl structure, used in various chemical applications. This compound is unique due to its incorporation of a boron atom and dioxazaborocane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
501014-42-2 |
|---|---|
Molekularformel |
C18H20BNO2 |
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
2-[(Z)-1,2-diphenylethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C18H20BNO2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-21-13-11-20-12-14-22-19/h1-10,15,20H,11-14H2/b18-15+ |
InChI-Schlüssel |
VMCNVUTVKBCQKB-OBGWFSINSA-N |
SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomerische SMILES |
B1(OCCNCCO1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)

![2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B3340333.png)



![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)

